molecular formula C10H12BF3O3 B2605838 2-Propoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2377611-21-5

2-Propoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2605838
CAS No.: 2377611-21-5
M. Wt: 248.01
InChI Key: AWXCBKBGKWIMNY-UHFFFAOYSA-N
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Description

2-Propoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propoxy group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Propoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

    Cross-Coupling Products: Biaryl compounds or substituted alkenes.

    Oxidation Products: Phenolic derivatives.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • Phenylboronic acid

Uniqueness: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and in the synthesis of molecules with specific functional attributes .

Properties

IUPAC Name

[2-propoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(10(12,13)14)3-4-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXCBKBGKWIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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